3-(3-Phenoxypropoxy)propyl hexanoate

Description

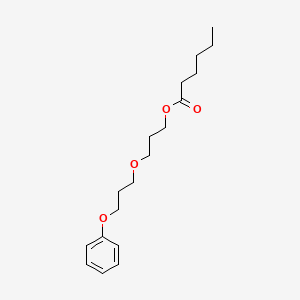

3-(3-Phenoxypropoxy)propyl hexanoate (CAS 5404-64-8) is a synthetic ester with the molecular formula C₁₈H₂₈O₄ and a molecular weight of 308.41 g/mol . Its structure comprises a hexanoate moiety linked to a propyl chain modified with a phenoxypropoxy group. This compound is characterized by:

- Functional groups: Ester, ether, and aromatic phenyl.

- Key physical properties: Exact mass of 308.19884, topological polar surface area (PSA) of 44.76 Ų, and a SMILES string CCCCCC(=O)OCCCOCCCOC1=CC=CC=C1 .

Properties

CAS No. |

5404-64-8 |

|---|---|

Molecular Formula |

C18H28O4 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

3-(3-phenoxypropoxy)propyl hexanoate |

InChI |

InChI=1S/C18H28O4/c1-2-3-5-12-18(19)22-16-9-14-20-13-8-15-21-17-10-6-4-7-11-17/h4,6-7,10-11H,2-3,5,8-9,12-16H2,1H3 |

InChI Key |

ZPFCAOBJBWAELV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCCCOCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)propyl hexanoate typically involves the esterification reaction between 3-phenoxypropyl alcohol and hexanoic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and requires heating to proceed efficiently. The general reaction can be represented as follows:

3-Phenoxypropyl alcohol+Hexanoic acidH2SO43-(3-Phenoxypropoxy)propyl hexanoate+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropoxy)propyl hexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-phenoxypropyl alcohol and hexanoic acid.

Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: 3-Phenoxypropyl alcohol and hexanoic acid.

Oxidation: Phenoxypropyl derivatives depending on the extent of oxidation.

Reduction: 3-Phenoxypropyl alcohol.

Scientific Research Applications

3-(3-Phenoxypropoxy)propyl hexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems due to its ester linkage and phenoxy group.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Used in the formulation of perfumes and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)propyl hexanoate involves its interaction with biological molecules through its ester linkage. The ester bond can be hydrolyzed by esterases in the body, releasing 3-phenoxypropyl alcohol and hexanoic acid. These metabolites can then interact with various molecular targets and pathways, potentially exerting biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences among 3-(3-phenoxypropoxy)propyl hexanoate and its analogs:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | Safety Notes |

|---|---|---|---|---|---|---|

| This compound | 5404-64-8 | C₁₈H₂₈O₄ | 308.41 | Ester, ether, phenyl | Potential polymer/fragrance use | Limited data available |

| Propyl hexanoate | 626-77-7 | C₉H₁₈O₂ | 158.24 | Ester | Food flavoring (fruits, wines) | Generally recognized as safe (GRAS) |

| 3-Phenylpropyl hexanoate | 6281-40-9 | C₁₅H₂₂O₂ | 234.33 | Ester, phenyl | Flavoring agent (floral/fruity notes) | No significant safety concerns cited |

| 3-(Methylthio)propyl hexanoate | N/A | C₁₀H₂₀O₂S | 204.33 | Ester, thioether | Fragrance (sulfurous aroma) | Margin of safety = 56 (low adequacy) |

| Butanoic acid, 4-phenoxy-, ethyl ester | 2364-59-2 | C₁₂H₁₆O₃ | 208.25 | Ester, phenyl | Polymer synthesis | Limited toxicity data |

Key Observations :

- Chain Length and Substituents: The target compound’s extended phenoxypropoxypropyl chain increases its molecular weight and lipophilicity compared to simpler esters like propyl hexanoate .

- Functional Group Impact: The presence of ether and phenyl groups enhances stability and aromatic interactions, whereas thioether groups (e.g., 3-(methylthio)propyl hexanoate) introduce sulfur-based reactivity and odor .

Flavor and Fragrance Sector

- Propyl hexanoate (CAS 626-77-7) is a major volatile flavor compound in fruits and wines, contributing to apple, pear, and tropical notes. Its content decreases significantly during drying processes (e.g., freeze-drying vs. air-drying) .

- 3-Phenylpropyl hexanoate (CAS 6281-40-9) is used for floral/fruity flavor enhancement, though its odor threshold remains uncharacterized in many matrices .

- 3-(Methylthio)propyl hexanoate (FEMA 4436) exhibits a sulfurous aroma but has stricter regulatory limitations due to a low margin of safety (NOEL = 1.4 mg/kg/day in rats) .

Material Science

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.